tert-butyl 4-(trifluoromethanesulfonyloxy)-2,5-dihydrofuran-3-carboxylate
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Overview
Description
Tert-butyl 4-(trifluoromethanesulfonyloxy)-2,5-dihydrofuran-3-carboxylate: is a chemical compound characterized by its trifluoromethanesulfonyloxy group attached to a dihydrofuran ring, which is further esterified with tert-butyl carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, typically involving the reaction of 2,5-dihydrofuran-3-carboxylic acid with trifluoromethanesulfonyl chloride in the presence of tert-butanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of advanced catalysts, precise temperature control, and efficient separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformation while minimizing side reactions.
Major Products Formed: : The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethanesulfonyloxy group makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, the compound can be used to study enzyme mechanisms and to develop new biochemical assays. Its unique structure allows it to interact with specific biological targets, making it useful in probing biological systems.
Medicine: : The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a versatile tool for synthesizing new pharmaceuticals.
Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 4-(trifluoromethanesulfonyloxy)-2,5-dihydrofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyloxy group, in particular, plays a crucial role in its reactivity and biological activity. The compound may act as an inhibitor or activator of certain enzymes, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to tert-butyl 4-(trifluoromethanesulfonyloxy)-2,5-dihydrofuran-3-carboxylate include tert-butyl 4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine-1-carboxylate and di-tert-butylsilanediyl bis(trifluoromethanesulfonate) .
Uniqueness: : What sets this compound apart from these similar compounds is its specific structure and reactivity profile
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Properties
CAS No. |
1955524-42-1 |
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Molecular Formula |
C10H13F3O6S |
Molecular Weight |
318.27 g/mol |
IUPAC Name |
tert-butyl 4-(trifluoromethylsulfonyloxy)-2,5-dihydrofuran-3-carboxylate |
InChI |
InChI=1S/C10H13F3O6S/c1-9(2,3)18-8(14)6-4-17-5-7(6)19-20(15,16)10(11,12)13/h4-5H2,1-3H3 |
InChI Key |
UASQEKJMQUPVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(COC1)OS(=O)(=O)C(F)(F)F |
Purity |
85 |
Origin of Product |
United States |
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